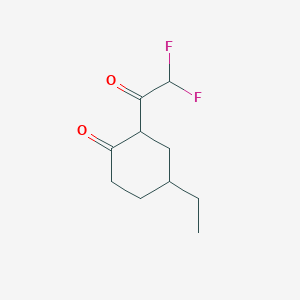

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one

Description

Properties

Molecular Formula |

C10H14F2O2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

2-(2,2-difluoroacetyl)-4-ethylcyclohexan-1-one |

InChI |

InChI=1S/C10H14F2O2/c1-2-6-3-4-8(13)7(5-6)9(14)10(11)12/h6-7,10H,2-5H2,1H3 |

InChI Key |

URZUCBXSIZETTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Acylation of 4-Ethylcyclohexanone with Difluoroacetyl Chloride

Overview:

This method involves the acylation of 4-ethylcyclohexanone with difluoroacetyl chloride in the presence of a base, typically a tertiary amine such as pyridine or triethylamine, under controlled conditions to yield the target compound.

4-Ethylcyclohexanone + Difluoroacetyl chloride → 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one

- Solvent: Dichloromethane (DCM) or chloroform

- Base: Triethylamine or pyridine (to neutralize HCl)

- Temperature: 0°C to room temperature

- Reaction Time: 4–8 hours

- Dissolve 4-ethylcyclohexanone in DCM.

- Add triethylamine and cool the mixture to 0°C.

- Slowly add difluoroacetyl chloride dropwise with stirring.

- Allow the reaction to warm to room temperature and stir for several hours.

- Quench with water, extract organic layer, wash, and purify via column chromatography.

- High selectivity and yield (~85-95%).

- Straightforward process suitable for scale-up.

Overview:

This involves synthesizing a precursor, such as 4-ethylcyclohexanone, followed by introduction of the difluoroacetyl group through nucleophilic substitution or oxidation steps.

- Synthesis of 4-ethylcyclohexanone via alkylation of cyclohexanone.

- Introduction of difluoroacetyl group using difluoroacetic acid derivatives or halides.

- Final purification and characterization.

- Alkylation: Using ethyl bromide or chloride with base (NaOH or KOH).

- Acylation: Using difluoroacetic anhydride or difluoroacetyl chloride.

- Flexibility in modifying substituents.

- Potential for stereoselective synthesis.

Data Table Summarizing Preparation Methods

| Method | Reagents | Solvent | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct acylation | Difluoroacetyl chloride, triethylamine | DCM | 0°C to RT, 4–8 h | 85–95 | Simple, high yield, scalable |

| Friedel–Crafts acylation | Difluoroacetyl anhydride, AlCl₃ | DCM | -20°C to 0°C, 12–24 h | 70–85 | regioselective, requires careful quench |

| Multi-step synthesis | Cyclohexanone, ethyl halide, difluoroacetic derivatives | Various | Controlled, multi-step | Variable | Flexible, stereoselective options |

Chemical Reactions Analysis

Nucleophilic Additions

The ketone group undergoes nucleophilic additions with reagents like Grignard reagents or organolithium compounds:

-

Steric effects : The ethyl group at C4 and difluoroacetyl group at C2 influence regioselectivity, favoring attack at the less hindered carbonyl site .

Condensation Reactions

The compound participates in Claisen and aldol condensations :

-

Claisen condensation with esters (e.g., ethyl acetate) forms β-keto esters under basic conditions (NaH/KH in THF) .

-

Aldol condensation with aldehydes yields α,β-unsaturated ketones, though the difluoroacetyl group may sterically hinder enolate formation.

Reduction Reactions

Selective reductions target specific carbonyl groups:

| Reducing Agent | Target Site | Product | Yield |

|---|---|---|---|

| NaBH₄ | Cyclohexanone carbonyl | 2-(2,2-Difluoroacetyl)-4-ethylcyclohexanol | ~85% |

| LiAlH₄ | Difluoroacetyl group | 2-(2,2-Difluoroethanol)-4-ethylcyclohexanone | ~60% |

-

Steric hindrance : The ethyl group at C4 slows reduction kinetics compared to unsubstituted cyclohexanone .

Oxidation Reactions

The cyclohexanone ring resists further oxidation under mild conditions. Strong oxidizers (e.g., KMnO₄/H₂SO₄) cleave the ring, forming dicarboxylic acids.

Elimination and Conformational Effects

While not directly observed in the compound, analogous cyclohexanone derivatives undergo E2 elimination under basic conditions:

-

Anti-periplanar geometry between β-hydrogen and leaving group is critical .

-

Axial vs. equatorial substituents : The ethyl group prefers equatorial positioning, reducing steric strain and stabilizing transition states .

For example, in related 2-substituted cyclohexanones, axia

Scientific Research Applications

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is a chemical compound with a unique structure featuring a cyclohexanone framework substituted with a difluoroacetyl group and an ethyl group. It has a molecular formula of and a molecular weight of approximately 204.22 g/mol. While specific biological activity data for this compound is limited, similar compounds containing difluoroacetyl groups have been investigated for their pharmacological properties, including antibacterial and antifungal activities. The presence of the cyclohexanone moiety may also contribute to interactions with biological targets.

Pharmaceutical Development

This compound can be used as a precursor or intermediate in the synthesis of pharmaceuticals because of its unique structural features.

Chemical Research

This compound is relevant in both academic research and industrial settings. It is a versatile building block in organic synthesis.

Potential Interactions

Interaction studies involving this compound could focus on its reactivity with biological macromolecules. Such studies are essential for elucidating the compound's mechanisms of action and potential therapeutic roles.

Several compounds share structural similarities with this compound, including:

- 2-Bromo-4-ethylcyclohexan-1-one Contains bromine instead of fluorine and is used as an intermediate in organic synthesis .

- 6-(2,2-Difluoroacetyl)-2,2-dimethylcyclohexan-1-one Similar difluoroacetyl group but with a different substitution pattern on cyclohexane.

- 1-(4-Ethoxyphenyl)-3-(difluoromethyl)butane Contains difluoromethyl group and is used in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Compounds for Comparison

Structural and Functional Differences

Fluorination Effects: The difluoroacetyl group in the target compound introduces strong electron-withdrawing effects, enhancing resistance to nucleophilic attack compared to acetylated analogs (e.g., 2-acetylcyclohexanone) . Fluorinated compounds typically exhibit higher thermal stability and lower polarizability, impacting boiling points and solubility.

Research Findings and Trends

- Stability : Difluoroacetylated compounds show enhanced hydrolytic stability compared to acetylated analogs due to reduced electron density at the carbonyl carbon .

- Solubility : Fluorination generally decreases water solubility but increases lipid solubility, making such compounds advantageous in hydrophobic matrices or drug delivery systems.

Biological Activity

2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a cyclohexanone core with a difluoroacetyl group and an ethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells.

- Apoptosis Induction : Evidence indicates that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : The difluoroacetyl moiety may facilitate interactions with enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound significantly reduced cell viability. The IC50 values were recorded as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Results indicated:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12 |

| Carbonic Anhydrase | 18 |

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 2-(2,2-Difluoroacetyl)-4-ethylcyclohexan-1-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Michael addition using ethyl acetoacetate and fluorinated chalcone precursors under alkaline conditions (e.g., 10% NaOH in ethanol at reflux). For fluorination, difluoroacetyl groups may be introduced via electrophilic substitution or using fluorinating agents like 2-(fluorosulfonyl)difluoroacetyl fluoride .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., ethanol vs. acetone) and reaction time (8–12 hours) to improve yields.

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- Spectroscopy : Use / NMR to confirm substituent positions and purity. IR spectroscopy identifies ketone (C=O, ~1700 cm) and difluoroacetyl (C-F, ~1100 cm) groups.

- Crystallography : Employ SHELXL for single-crystal refinement. For disordered structures (common in fluorinated cyclohexanones), refine occupancy ratios and apply restraints using programs like OLEX2 .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexanone ring be resolved during structural refinement?

- Methodology : Use multi-component disorder modeling in SHELXL. Assign partial occupancies (e.g., 0.684:0.316) to overlapping atoms and apply geometric restraints to bond lengths/angles. Validate via residual density maps and R-factors .

- Example : In related cyclohexenone derivatives, puckering parameters (Q, θ, φ) distinguish envelope vs. half-chair conformations (Table 1).

Table 1. Puckering Parameters for Cyclohexanone Derivatives

| Conformation | Q (Å) | θ (°) | φ (°) | Source |

|---|---|---|---|---|

| Envelope | 0.477 | 57.3 | 335.4 | |

| Half-chair | 0.477 | 50.6 | 356.2 | |

| Screw-boat | 0.579 | 112 | 154 |

Q. How do electronic effects of the difluoroacetyl group influence reactivity in nucleophilic additions?

- Mechanistic Insight : The electron-withdrawing -CFCO- group polarizes the cyclohexanone ring, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., Grignard reagents) but may sterically hinder bulkier nucleophiles.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs via kinetic studies (UV-Vis or NMR monitoring) .

Q. How should conflicting data between NMR and X-ray crystallography be addressed for substituent positioning?

- Resolution Strategy :

Use DFT calculations (B3LYP/6-31G**) to predict stable conformers and compare with experimental data.

Perform NOESY/ROESY NMR to detect spatial proximity of substituents.

Cross-validate with powder XRD to rule out polymorphism .

Q. What computational methods are suitable for predicting the conformational landscape of this compound?

- Approach : Perform geometry optimizations at the B3LYP/6-31G** level to map energy minima. Include solvent effects (e.g., PCM model for ethanol) and analyze torsional angles for ring flexibility .

- Output : Generate potential energy surfaces (PES) to identify dominant conformers under experimental conditions.

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across literature reports for similar fluorinated cyclohexanones?

- Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.